molecular formula C6H7ClO4S2 B2612059 3,4-Dimethoxythiophene-2-sulfonyl chloride CAS No. 2228338-40-5

3,4-Dimethoxythiophene-2-sulfonyl chloride

Cat. No.: B2612059
CAS No.: 2228338-40-5
M. Wt: 242.69
InChI Key: UNPITDSJLRDRRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethoxythiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C6H7ClO4S2 . It has a molecular weight of 242.7 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7ClO4S2/c1-10-4-3-12-6 (5 (4)11-2)13 (7,8)9/h3H,1-2H3 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Catalysis and Organic Synthesis

3,4-Dimethoxythiophene-2-sulfonyl chloride plays a significant role in catalysis and organic synthesis. Its structural components are pivotal in the synthesis of various organic compounds. For instance, ionic liquids containing sulfonyl functional groups have been employed as highly efficient and homogeneous catalysts in organic transformations. These catalysts demonstrate advantages such as high yields, relatively short reaction times, clean process, and green conditions. They are particularly effective in one-pot multi-component reactions, including the synthesis of β-acetamido ketones, 1,8-dioxo-octahydroxanthenes, and 14-aryl-14H-dibenzo[a,j]xanthenes under mild conditions, showcasing the versatility and efficiency of sulfonyl-containing catalysts in organic chemistry (Zare et al., 2012).

Synthesis of Xanthene Derivatives

The synthesis and characterization of Brönsted acidic ionic liquids based on sulfonyl functional groups, such as ethylammonium N-sulfonic acid chloride, have demonstrated their efficiency as catalysts for the synthesis of xanthene derivatives under solvent-free conditions. This highlights the utility of sulfonyl chloride derivatives in facilitating environmentally friendly chemical reactions with several advantages including easy catalyst preparation, high yields, and avoidance of toxic solvents (Abdi Piralghar et al., 2020).

Chemiluminescence Studies

Sulfonyl-substituted compounds are crucial in the study of chemiluminescence. Research on the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes and their chemiluminescence upon base-induced decomposition has provided insights into the behavior of these compounds under various conditions. Such studies not only advance our understanding of chemiluminescence but also open pathways to new applications in analytical chemistry and molecular probes (Watanabe et al., 2010).

Advanced Material Development

In the field of advanced materials, the manipulation of sulfonyl chloride derivatives contributes to the development of high-performance polymers. For example, the study on the mechanism of conductivity enhancement in poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) films through solvent treatment illustrates how sulfonyl chloride derivatives can be instrumental in improving the electrical properties of conductive polymers. These advancements have far-reaching implications for the production of electronic and photovoltaic devices (Ouyang et al., 2004).

Safety and Hazards

The safety data sheet for 3,4-Dimethoxythiophene-2-sulfonyl chloride is available online . It’s important to handle this compound with care, as it may pose certain hazards.

Properties

IUPAC Name

3,4-dimethoxythiophene-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClO4S2/c1-10-4-3-12-6(5(4)11-2)13(7,8)9/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPITDSJLRDRRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CSC(=C1OC)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.